molecular formula C8H12BrNO2 B11876121 tert-butyl 4-bromo-2H-azete-1-carboxylate

tert-butyl 4-bromo-2H-azete-1-carboxylate

Cat. No.: B11876121
M. Wt: 234.09 g/mol
InChI Key: REWUBQLNLITIPN-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2H-azete-1-carboxylate: is a chemical compound with the molecular formula C8H12BrNO2. It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2H-azete-1-carboxylate typically involves the bromination of azetidine derivatives. One common method includes the reaction of azetidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require low temperatures to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromo-2H-azete-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines, reduced azetidine derivatives, and oxidized azetidine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2H-azete-1-carboxylate involves its interaction with molecular targets through its reactive bromine atom and azetidine ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-bromo-2H-azete-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C8H12BrNO2

Molecular Weight

234.09 g/mol

IUPAC Name

tert-butyl 4-bromo-2H-azete-1-carboxylate

InChI

InChI=1S/C8H12BrNO2/c1-8(2,3)12-7(11)10-5-4-6(10)9/h4H,5H2,1-3H3

InChI Key

REWUBQLNLITIPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C1Br

Origin of Product

United States

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